molecular formula C12H17NO4 B8603363 2,2-Dimethoxy-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 62373-68-6

2,2-Dimethoxy-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No. B8603363
Key on ui cas rn: 62373-68-6
M. Wt: 239.27 g/mol
InChI Key: CGAPWOGXEVQSBM-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

Into a vial was added methyl dimethoxyacetate (2.0 g, 14 mmol) and 3-methoxybenzylamine (2.0 g, 14 mmol), this mixture was stirred at room temperature for 8 d. The product was triturated with heptane (3×) and then dried in vacuo, yielding the desired product as an off-white solid. MS (ES+): m/z=240.84 [MH+]. HPLC: tR=2.55 min (ZQ2, polar—5 min).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4]([O:6]C)=O.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15][NH2:16]>>[CH3:9][O:8][CH:3]([O:2][CH3:1])[C:4]([NH:16][CH2:15][C:14]1[CH:17]=[CH:18][CH:19]=[C:12]([O:11][CH3:10])[CH:13]=1)=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C(=O)OC)OC
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at room temperature for 8 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was triturated with heptane (3×)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
product
Smiles
COC(C(=O)NCC1=CC(=CC=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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